N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
Description
N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a 1,3,4-thiadiazole derivative featuring a unique indole-substituted thioethyl linker and a 3,4-dimethylbenzamide moiety. This compound’s structure combines a heterocyclic thiadiazole core with pharmacologically relevant substituents:
- Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for diverse bioactivity, including antimicrobial and anticancer properties .
- 3,4-Dimethylbenzamide: A substituted benzamide group that may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-13-7-8-16(11-14(13)2)19(27)22-20-23-24-21(29-20)28-12-18(26)25-10-9-15-5-3-4-6-17(15)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDHRXHJORWYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.
Thiadiazole Ring Formation: The 1,3,4-thiadiazole ring is often synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling Reactions: The indoline derivative is then coupled with the thiadiazole ring through a nucleophilic substitution reaction, often facilitated by a base such as triethylamine.
Final Coupling with Benzamide: The final step involves coupling the intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Indole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Thiadiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines, including breast and lung carcinoma cells. The incorporation of the indole structure may enhance these effects due to its known anticancer properties.
- Case studies have shown that compounds similar to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide exhibit significant inhibition of tumor growth in animal models.
-
Anti-inflammatory Properties :
- The indole component is recognized for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders. Research indicates that derivatives with similar structures can reduce inflammatory markers in vitro and in vivo.
-
Analgesic Effects :
- Compounds containing indole structures are also linked to analgesic properties. Studies suggest that this compound may provide pain relief through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring :
- This is achieved through cyclodehydration of thiosemicarbazides with appropriate carbonyl compounds.
- Coupling Reactions :
- Subsequent reactions introduce the indole and dimethylbenzamide functionalities.
Research Findings
Recent studies have focused on the pharmacokinetics and toxicity profiles of this compound:
- Pharmacokinetics : Research indicates favorable absorption and distribution characteristics in animal models, suggesting potential for effective therapeutic use.
- Toxicity Studies : Preliminary toxicity assessments show that while there are some adverse effects at high doses, the compound demonstrates a relatively safe profile at therapeutic doses.
Mechanism of Action
The mechanism of action of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethylbenzamide involves its interaction with specific molecular targets. The indoline moiety can interact with neurotransmitter receptors, while the thiadiazole ring can modulate enzyme activity. These interactions lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazole Derivatives
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives from the evidence:
Key Observations :
- Melting Points : Most analogs exhibit melting points between 130–180°C, suggesting moderate crystallinity. The absence of data for the target compound necessitates experimental validation.
Anticancer Activity
While the target compound lacks direct activity data, its indole moiety is structurally analogous to indole-based 1,3,4-oxadiazoles (), which show anticancer activity via kinase inhibition. Compound 4y () provides a benchmark, with IC50 values lower than cisplatin, suggesting that the target compound’s indole group may similarly enhance cytotoxicity .
Antimicrobial Potential
Thiadiazoles with benzylthio or chlorobenzyl groups (e.g., 5h, 5j in ) exhibit antimicrobial properties. The target compound’s 3,4-dimethylbenzamide may further modulate solubility and membrane permeability, critical for bacterial uptake .
Biological Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a complex organic compound that incorporates various pharmacophoric elements, including an indole derivative and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The structural features include:
- Indole moiety : Known for its role in various biological activities.
- Thiadiazole ring : Associated with significant anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that derivatives of the thiadiazole class exhibit notable anticancer properties. The mechanism of action often involves:
- Inhibition of DNA and RNA synthesis : Thiadiazole compounds have been shown to inhibit the synthesis of nucleic acids, which is crucial for cancer cell proliferation .
- Targeting key kinases : The heteroatoms in the thiadiazole structure can interact with biological targets like kinases involved in tumorigenesis .
A study reported that similar compounds demonstrated IC₅₀ values against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 20b | HepG-2 | 4.37 ± 0.7 |
| 20b | A549 | 8.03 ± 0.5 |
These values indicate promising cytotoxic effects against liver and lung cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. Notably:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 32.6 µg/mL against E. coli, indicating strong antibacterial activity compared to standard drugs like itraconazole .
Case Studies
Several studies have explored the biological activities of thiadiazole derivatives:
- Antitumor Activity : A derivative with a similar structure was tested against multiple cancer cell lines, showing significant inhibition of growth with IC₅₀ values ranging from 0.28 to 0.52 µg/mL for breast (MCF-7) and lung (A549) cancers .
- Antimicrobial Efficacy : Research highlighted that certain thiadiazole derivatives exhibited superior antibacterial effects against S. aureus and B. cereus, suggesting their potential as therapeutic agents in treating infections .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Casein Kinase 2 (CK2) : This compound acts as an inhibitor of CK2, leading to decreased proliferation and increased apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide?
- Methodology :
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH/EtOH) .
- Step 2 : Introduction of the indolin-1-yl moiety via coupling reactions (e.g., EDCI/HOBt-mediated amide bond formation) .
- Step 3 : Thioether linkage between the thiadiazole and indolin-1-yl groups using mercaptoacetic acid derivatives under anhydrous conditions (e.g., DMF, NaH) .
- Optimization :
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Yield Improvement : Use iterative recrystallization (ethanol/water) to achieve >85% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- 1H/13C NMR : Confirm the presence of indolin-1-yl protons (δ 6.8–7.2 ppm), thiadiazole sulfur environment, and dimethylbenzamide methyl groups (δ 2.3–2.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 485.12) with <2 ppm error .
- IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
- Purity Assessment : Pair HPLC (C18 column, MeOH/H2O gradient) with TLC (silica gel, CHCl3:MeOH 9:1) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3,4-dimethylbenzamide) influence the compound’s reactivity in biological assays?
- Substituent Impact :
- Electron-Donating Groups (EDGs) : The 3,4-dimethyl groups enhance benzamide resonance, stabilizing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Thiadiazole Ring : The sulfur atoms act as hydrogen bond acceptors, critical for binding to cysteine residues in target proteins .
- Experimental Validation :
- SAR Studies : Synthesize analogs with halogenated benzamides (e.g., -Cl, -CF3) and compare IC50 values in enzyme inhibition assays .
- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., anticancer vs. antimicrobial screens)?
- Root Causes :
- Assay Conditions : Variability in cell line sensitivity (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Solubility Limitations : Poor aqueous solubility may skew results in cell-based assays (use DMSO ≤0.1% v/v) .
- Mitigation Strategies :
- Dose-Response Curves : Establish linear regression models (R² >0.95) across 4–6 concentration points .
- Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and broth microdilution methods .
Q. What advanced strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?
- Lipinski’s Rule Compliance :
- LogP : Adjust via prodrug derivatives (e.g., acetylated indolin-1-yl) to target logP 2–3 .
- Metabolic Stability :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450 vulnerabilities .
- Formulation :
- Nanoparticle Encapsulation : Use PLGA polymers to enhance bioavailability and reduce renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
